5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde
Description
5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF$2$H) group at position 5, a methyl (-CH$3$) group at position 6, and an aldehyde (-CHO) functional group at position 2 of the pyridine ring. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry due to its reactive aldehyde moiety, which facilitates condensation reactions (e.g., forming Schiff bases or heterocyclic intermediates) . Its difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it valuable in drug development .
Properties
IUPAC Name |
5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-7(13-8(9)10)3-2-6(4-12)11-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKYXIKJWUGNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, which involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethoxy group onto the pyridine ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 5-(Difluoromethoxy)-6-methylpyridine-2-carboxylic acid.
Reduction: 5-(Difluoromethoxy)-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Key Research Findings
- Reactivity : The aldehyde group in this compound undergoes faster condensation than its 3-substituted isomer due to reduced steric and electronic interference .
- Stability : The difluoromethoxy group enhances oxidative stability compared to methoxy (-OCH$_3$) analogs, as seen in benzimidazole-based pharmaceuticals .
- Synthetic Utility : Thioester variants (e.g., S,S'-dimethyl derivatives) exhibit superior hydrolytic stability in acidic environments, favoring agrochemical applications .
Biological Activity
5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a synthetic organic compound with potential biological activities. Its unique structure, characterized by the presence of difluoromethoxy and pyridine moieties, suggests promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
- Molecular Formula : C8H7F2NO2
- SMILES : CC1=C(C=CC(=N1)C=O)OC(F)F
- InChI : InChI=1S/C8H7F2NO2/c1-5-7(13-8(9)10)3-2-6(4-12)11-5/h2-4,8H
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine have shown to inhibit tumor growth in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver) | 10.8 | |
| Compound B | MCF7 (breast) | 11.8 | |
| Compound C | HeLa (cervical) | 10.4 |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.
Case Studies
- In Vivo Studies : In one study, the administration of a structurally similar compound resulted in a 42% reduction in tumor growth when tested on animal models at a dosage of 10 mg/kg .
- Mechanistic Insights : Another investigation revealed that the compound could effectively bind to the active site of specific kinases involved in cancer progression, providing a basis for its anticancer effects .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyridine derivatives known for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
